molecular formula C15H15N3O3 B554980 (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide CAS No. 2360-97-6

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No. B554980
CAS RN: 2360-97-6
M. Wt: 285.3 g/mol
InChI Key: GJHIOWXZFDVUKQ-AWEZNQCLSA-N
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Description

“4-Nitrophenol” is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

“4-Nitrophenol” can be prepared by nitration of phenol using dilute nitric acid at room temperature . The catalytically active CoSNPs were investigated for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH 4) as a reducing agent .


Molecular Structure Analysis

The molecule exhibits an approximately CS -symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .


Chemical Reactions Analysis

The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .


Physical And Chemical Properties Analysis

“4-Nitrophenol” is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .

Scientific Research Applications

1. Detection of Pathogenic Bacteria

A novel method for the detection of pathogenic bacteria utilizes an enzyme substrate to generate an exogenous volatile organic compound (VOC), which is then trapped in agarose gel for color development and visual detection. This method has demonstrated the ability to discriminate between bacteria producing different enzymes. For example, Pseudomonas aeruginosa, known to produce β-alanyl aminopeptidase, was shown to hydrolyze 3-amino-N-phenylpropanamide, indicating its potential in bacterial detection and differentiation (Tait et al., 2015).

2. Synthesis and Resolution of Chiral Compounds

The compound has been used in the resolution of racemic mixtures, as seen in the resolution of 3-hydroxy-2-methylene-3-phenylpropanoic acid using (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol. Such applications are significant in the field of stereochemistry and the development of enantiomerically pure substances, which are crucial in various areas of chemical research (Drewes et al., 1992).

3. Investigation of GABAB Receptor Antagonists

Research into GABAB receptor antagonists involved synthesizing 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides. These compounds, including variants with a 4-nitrophenyl group, have shown specific antagonistic activity at the GABAB receptor, indicating potential therapeutic applications in neurological and psychiatric disorders (Hughes & Prager, 1997).

4. Development of Fungicidal Agents

Studies on the fungicidal effect of 2-amino-4-nitrophenol and its derivatives, including those with phenylpropanamide structures, have demonstrated increased activity against various phytopathogenic fungi. Such research contributes to the development of more effective fungicides in agriculture (Mukhtorov et al., 2019).

5. Electrochemical Analysis for Drug Studies

Electrochemical studies of related compounds, like the hallucinogen 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane, provide insights into the relationship between molecular structure and pharmaceutical activity. This research is valuable in drug discovery and development (Richter et al., 1988).

6. Antimutagenic Activity in Clove Extracts

Phenylpropanoids from clove, structurally related to (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, have shown antimutagenic activity. This discovery highlights the potential of such compounds in cancer prevention and the development of novel therapeutic agents (Miyazawa & Hisama, 2003).

7. Designing Anticancer Agents

Functionalized amino acid derivatives, including 3-amino-2-hydroxy-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. This research is crucial in the ongoing effort to develop new anticancer drugs (Kumar et al., 2009).

Safety And Hazards

“4-Nitrophenol” is harmful if swallowed and moderately toxic by skin contact . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Future research in this field should focus on developing novel highly selective and sensitive nanoparticles for colorimetric detection of arsenic that are simple to use, anti-interference, fast, have a low detection limit and environmentally friendly .

properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHIOWXZFDVUKQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428580
Record name N-(4-Nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

CAS RN

2360-97-6
Record name N-(4-Nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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